3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Description
This compound features a bicyclo[2.2.2]oct-5-ene core, a rigid tricyclic system that imparts structural rigidity and influences its conformational stability. At position 2 of the bicyclo system, a carboxylic acid group is attached, while position 3 is functionalized with a carbamoyl-linked 3-(aminocarbonyl)-5-benzylthienyl moiety. The thienyl ring introduces heterocyclic aromaticity, and the benzyl group at position 5 enhances lipophilicity.
Properties
IUPAC Name |
3-[(5-benzyl-3-carbamoylthiophen-2-yl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c23-19(25)16-11-15(10-12-4-2-1-3-5-12)29-21(16)24-20(26)17-13-6-8-14(9-7-13)18(17)22(27)28/h1-6,8,11,13-14,17-18H,7,9-10H2,(H2,23,25)(H,24,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBMWTRICLPVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C(C2C(=O)O)C(=O)NC3=C(C=C(S3)CC4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a bicyclic β-amino acid derivative that has garnered attention due to its potential biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 453.53 g/mol. The bicyclo[2.2.2]octane structure provides unique conformational properties that can influence its biological activity. The presence of the thienyl group and the amino carbonyl moiety enhances its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.53 g/mol |
| Bicyclic Structure | Bicyclo[2.2.2]octane |
| Functional Groups | Aminocarbonyl, Thienyl, Carboxylic Acid |
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:
- Enzyme Inhibition : Similar bicyclic amino acids have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting insulin secretion and amino acid transport .
- Antitumor Activity : Research indicates that derivatives of bicyclic β-amino acids can induce apoptosis in cancer cells, suggesting potential as anticancer agents .
- Neuroprotective Effects : Some studies have suggested that compounds with similar structures can modulate neurotransmitter levels, indicating possible neuroprotective effects .
Therapeutic Applications
The compound's unique structure positions it well for various therapeutic applications:
- Anticancer Agents : Due to its ability to induce apoptosis in cancer cells.
- Antiviral Agents : Structural analogs have been explored as scaffolds for antiviral drug development.
- Neuroprotective Drugs : Potential for treating neurodegenerative diseases through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of bicyclic β-amino acids and their derivatives:
- Study on Antitumor Activity : A recent study demonstrated that bicyclic β-amino acids could effectively inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
- Neurotransmitter Modulation : Research indicated that certain derivatives might selectively alter levels of neurotransmitters in the cerebral cortex, which could be beneficial for conditions like depression or anxiety disorders .
- Synthesis and Biological Evaluation : A synthesis study highlighted the creation of various derivatives from the bicyclo[2.2.2]octane framework, evaluating their biological activities against specific targets such as enzyme inhibitors and receptor antagonists .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous bicyclic derivatives, supported by data from the provided evidence:
Key Observations:
Bicyclo System Variations: Bicyclo[2.2.2]octene derivatives (e.g., target compound, ) exhibit greater ring strain compared to [2.2.1]heptene analogs (e.g., ), affecting their reactivity and conformational flexibility. [2.2.1] systems (norbornene derivatives) are more strained, favoring Diels-Alder reactions, while [2.2.2] systems are less strained but offer enhanced rigidity .
Lipophilic groups (e.g., benzyl in the target compound, adamantyl in ) enhance membrane permeability but may reduce aqueous solubility.
Functional Group Strategies: Boc-protected amines (e.g., ) improve synthetic yields by preventing side reactions, whereas free amines (e.g., target compound) enable direct participation in hydrogen bonding. Thienyl vs.
Synthesis Insights :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
